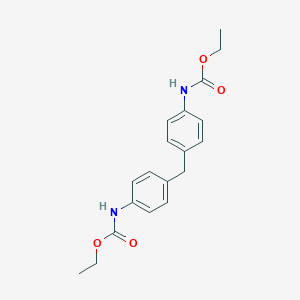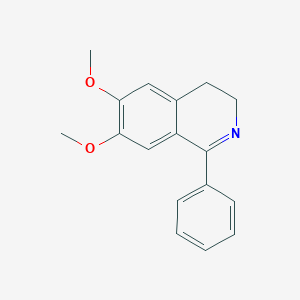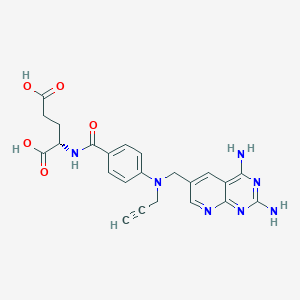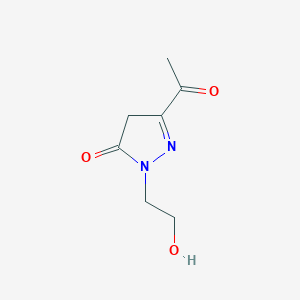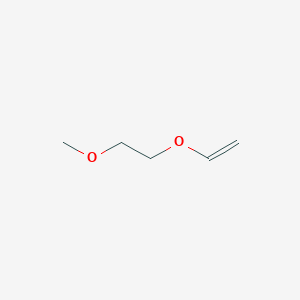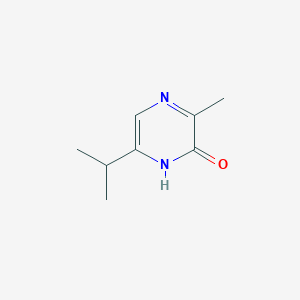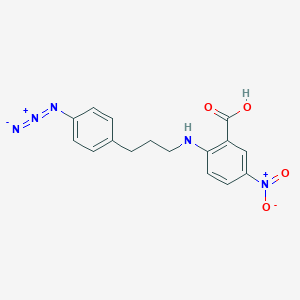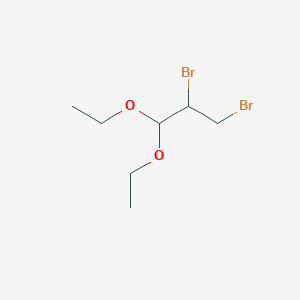
2,3-Dibromo-1,1-diethoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1,1-diethoxypropane (DBDEP) is a synthetic compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. DBDEP has been found to have various applications in the field of organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1,1-diethoxypropane involves the formation of covalent bonds between the functional groups of proteins, peptides, and nucleic acids. The crosslinking of these molecules leads to the formation of stable complexes that can be used for various applications.
Effets Biochimiques Et Physiologiques
2,3-Dibromo-1,1-diethoxypropane has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 2,3-Dibromo-1,1-diethoxypropane has also been found to induce apoptosis in cancer cells. Additionally, 2,3-Dibromo-1,1-diethoxypropane has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3-Dibromo-1,1-diethoxypropane in lab experiments include its high reactivity, ease of use, and low cost. However, 2,3-Dibromo-1,1-diethoxypropane has certain limitations such as its toxicity and potential for non-specific binding. Care should be taken when handling 2,3-Dibromo-1,1-diethoxypropane to avoid exposure to skin and eyes.
Orientations Futures
There are several future directions for the use of 2,3-Dibromo-1,1-diethoxypropane in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammation. 2,3-Dibromo-1,1-diethoxypropane can also be used in the study of protein-protein interactions and the development of new biomaterials. Additionally, the use of 2,3-Dibromo-1,1-diethoxypropane in the field of nanotechnology is an area of active research.
Conclusion
In conclusion, 2,3-Dibromo-1,1-diethoxypropane is a versatile compound that has found various applications in scientific research. Its ability to crosslink proteins, peptides, and nucleic acids has made it a valuable tool in the study of protein structure and function. Despite its limitations, 2,3-Dibromo-1,1-diethoxypropane has the potential to be used in the development of new drugs and biomaterials.
Applications De Recherche Scientifique
2,3-Dibromo-1,1-diethoxypropane has been extensively used in scientific research as a crosslinking agent for proteins, peptides, and nucleic acids. It is also used as a reagent in the synthesis of various organic compounds. 2,3-Dibromo-1,1-diethoxypropane has been found to be a useful tool in the study of protein structure and function.
Propriétés
Numéro CAS |
10160-86-8 |
|---|---|
Nom du produit |
2,3-Dibromo-1,1-diethoxypropane |
Formule moléculaire |
C7H14Br2O2 |
Poids moléculaire |
289.99 g/mol |
Nom IUPAC |
2,3-dibromo-1,1-diethoxypropane |
InChI |
InChI=1S/C7H14Br2O2/c1-3-10-7(11-4-2)6(9)5-8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
DVTLFBDHZBBAET-UHFFFAOYSA-N |
SMILES |
CCOC(C(CBr)Br)OCC |
SMILES canonique |
CCOC(C(CBr)Br)OCC |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

